2-(2-Chlorophenyl)thiophene
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Overview
Description
2-(2-Chlorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 2-chlorophenyl group. Thiophene itself is a five-membered ring containing one sulfur atom, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a 2-chlorophenyl halide in the presence of a palladium catalyst and a base . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Phenylthiophene: Similar structure but lacks the chlorine substituent, leading to different reactivity and properties.
2-(2-Bromophenyl)thiophene: Similar to 2-(2-Chlorophenyl)thiophene but with a bromine atom instead of chlorine, affecting its reactivity and applications
Uniqueness
This compound is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it particularly useful in specific applications where the chlorine substituent plays a crucial role, such as in the development of certain pharmaceuticals or electronic materials .
Properties
CAS No. |
893736-04-4 |
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Molecular Formula |
C10H7ClS |
Molecular Weight |
194.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)thiophene |
InChI |
InChI=1S/C10H7ClS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H |
InChI Key |
BJLWBKMRZHPCDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)Cl |
Origin of Product |
United States |
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